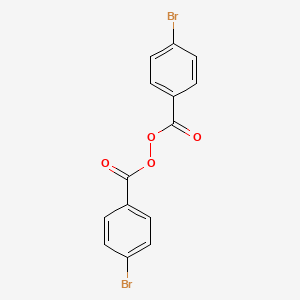

Bis(4-bromobenzoyl) peroxide

Übersicht

Beschreibung

Bis(4-bromobenzoyl) peroxide: is an organic peroxide compound with the chemical formula (C7H4BrCO)2O2. It is a white crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its ability to decompose easily, generating free radicals that can initiate various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(4-bromobenzoyl) peroxide can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-bromobenzoyl) peroxide primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, forming two 4-bromobenzoyl radicals. These radicals can then participate in various chemical reactions, including:

Oxidation: The radicals can oxidize other compounds, converting them into their corresponding oxides.

Substitution: The radicals can substitute hydrogen atoms in organic molecules, forming new carbon-carbon or carbon-oxygen bonds.

Common Reagents and Conditions:

Reagents: Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents.

Conditions: Reactions typically occur under controlled temperatures (often below 50°C) and in the absence of light to prevent premature decomposition.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include brominated organic compounds and various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Bis(4-bromobenzoyl) peroxide (CAS No. 1712-82-9) is an organic peroxide that serves primarily as a radical initiator in various chemical reactions, particularly in polymerization processes. Its unique structure, featuring bromine substituents, enhances its reactivity and utility in synthetic chemistry. This article explores its scientific research applications across multiple domains, including polymer science, biological research, and industrial applications.

Polymerization Reactions

This compound is extensively used as a radical initiator in the polymerization of vinyl monomers. Its ability to generate free radicals allows it to initiate chain-growth polymerization, which is crucial in the synthesis of various polymers such as:

- Polystyrene

- Poly(methyl methacrylate) (PMMA)

- Polyesters

The compound's efficiency in controlling the polymerization process leads to materials with tailored properties, making it valuable in producing plastics and resins used in coatings, adhesives, and other applications.

Biological Research

In biological studies, this compound is utilized to investigate oxidative stress and its effects on cellular systems. It serves as a model compound for studying:

- Radical-induced cellular damage : Researchers use it to simulate oxidative stress conditions and explore protective mechanisms of antioxidants.

- Mechanisms of action : The compound helps elucidate pathways involved in radical-mediated damage and repair processes within biological systems.

Industrial Applications

The industrial significance of this compound extends to its role in:

- Curing of resins : It is employed as a curing agent for unsaturated polyester resins, enhancing the mechanical properties of the final products.

- Crosslinking agents : Its application in silicone rubber production allows for low-temperature crosslinking processes that improve product durability and performance .

Case Studies

Wirkmechanismus

The mechanism of action of bis(4-bromobenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, generating two 4-bromobenzoyl radicals. These radicals can then initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved depend on the specific substrates and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Benzoyl peroxide: Similar in structure but lacks the bromine atoms. It is also used as a radical initiator and in acne treatment.

Bis(2,4-dichlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine and has similar applications in polymerization reactions.

Uniqueness: Bis(4-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which can influence the reactivity and stability of the compound. The bromine atoms can also participate in additional chemical reactions, providing versatility in synthetic applications.

Biologische Aktivität

Bis(4-bromobenzoyl) peroxide (B4BP) is an organic compound notable for its peroxide functional group, which consists of two 4-bromobenzoyl moieties connected by a peroxide linkage. The compound is primarily recognized for its role as a radical initiator in various chemical reactions, particularly in polymerization and oxidation processes. This article delves into the biological activity of B4BP, focusing on its mechanisms, applications, and relevant research findings.

B4BP is characterized by its ability to generate free radicals upon thermal decomposition. The homolytic cleavage of the O-O bond in the peroxide linkage leads to the formation of two benzoyl radicals, which can initiate radical-mediated reactions. This property positions B4BP as an effective oxidizing agent in various biological applications, including drug delivery systems and antimicrobial treatments.

1. Antimicrobial Activity

Research indicates that B4BP exhibits antimicrobial properties due to its capacity to produce reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress in microbial cells. A study demonstrated that B4BP's free radicals effectively disrupt bacterial cell membranes and inhibit growth, making it a potential candidate for developing new antimicrobial agents.

2. Radical-Mediated Reactions

The ability of B4BP to generate free radicals has implications in biological systems where radical reactions are crucial. For instance, it can initiate polymerization reactions that are beneficial in creating drug delivery systems that release therapeutic agents in a controlled manner. Additionally, its reactivity allows it to participate in oxidation processes that can modify biological molecules, potentially leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of B4BP:

- Study on Antimicrobial Efficacy : A comparative analysis showed that B4BP exhibited significant antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing efficacy comparable to conventional antibiotics like ampicillin .

- Radical Generation and Biological Impact : In experiments involving laser photolysis, B4BP demonstrated unique absorption characteristics that suggest potential for further investigation into its photochemical behavior and interaction dynamics with other molecules. This research highlights the compound's capacity to influence biological pathways through radical generation.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial Activity | Generates ROS leading to oxidative stress | |

| Radical Initiation | Homolytic cleavage produces benzoyl radicals | |

| Drug Delivery Applications | Controlled release via polymerization reactions |

Eigenschaften

IUPAC Name |

(4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLGGYYBMQTCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497137 | |

| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1712-82-9 | |

| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.